Cas no 236740-70-8 (Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1))
236740-70-8 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1)
CAS-nummer:236740-70-8
MF:C36H54MoN3
MW:624.774072170258
CID:245469
PubChem ID:16057476
Update Time:2025-05-17
Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1)
- tert-butyl-(3,5-dimethylphenyl)azanide,molybdenum(3+)
- TRIS(N-TERT-BUTYL-3,5-DIMETHYLANILINO)MOLYBDENUM(III)
- Molybdenum(3+) tris(N-tert-butyl-3,5-dimethylbenzen-1-aminide)
- tert-butyl-(3, 5-dimethylphenyl)azanide;molybdenum(3+)
- AKOS025394559
- Benzenamine, N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1)
- DTXSID20474901
- 236740-70-8
- tert-butyl-(3,5-dimethylphenyl)azanide;molybdenum(3+)
- Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)
- KDRZSUGGVGLCEE-UHFFFAOYSA-N
-
- Inchi: 1S/3C12H18N.Mo/c3*1-9-6-10(2)8-11(7-9)13-12(3,4)5;/h3*6-8H,1-5H3;/q3*-1;+3
- InChI-sleutel: KDRZSUGGVGLCEE-UHFFFAOYSA-N
- LACHT: [Mo+3].[N-](C1C=C(C)C=C(C)C=1)C(C)(C)C.[N-](C1C=C(C)C=C(C)C=1)C(C)(C)C.[N-](C1C=C(C)C=C(C)C=1)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 626.33700
- Monoisotopische massa: 626.337177g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 6
- Complexiteit: 147
- Aantal covalent gebonden eenheden: 4
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 3Ų
Experimentele eigenschappen
- Kleur/vorm: 黄红色至深黄红色晶体粉末
- Kookpunt: 267.7°C at 760 mmHg
- Vlampunt: 114.3°C
- PSA: 9.72000
- LogboekP: 10.11780
Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1) Beveiligingsinformatie
- Opslagvoorwaarde:冷藏
Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-476213-100 mg |
Tris(N-tert-butyl-3,5-dimethylanilino)molybdenum(III), |
236740-70-8 | 100MG |
¥3,309.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-476213-100mg |
Tris(N-tert-butyl-3,5-dimethylanilino)molybdenum(III), |
236740-70-8 | 100mg |
¥3309.00 | 2023-09-05 |
Benzenamine,N-(1,1-dimethylethyl)-3,5-dimethyl-, molybdenum(3+) salt (3:1) Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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